molecular formula C45H48BN3 B13731056 Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane

Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane

Cat. No.: B13731056
M. Wt: 641.7 g/mol
InChI Key: MRUZNUCPYQTQAW-UHFFFAOYSA-N
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Description

Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane (CAS 511270-11-4) is a tris(aryl)borane derivative featuring a central boron atom coordinated to three 2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl groups. The structure includes tetramethyl-substituted biphenyl moieties with pyridinyl substituents at the 4-position, distinguishing it from simpler arylboranes . This compound is hypothesized to exhibit unique electronic and steric properties due to its bulky, electron-rich substituents, making it a candidate for applications in organic electronics and catalysis.

Properties

Molecular Formula

C45H48BN3

Molecular Weight

641.7 g/mol

IUPAC Name

tris(2,3,5,6-tetramethyl-4-pyridin-3-ylphenyl)borane

InChI

InChI=1S/C45H48BN3/c1-25-31(7)43(32(8)26(2)40(25)37-16-13-19-47-22-37)46(44-33(9)27(3)41(28(4)34(44)10)38-17-14-20-48-23-38)45-35(11)29(5)42(30(6)36(45)12)39-18-15-21-49-24-39/h13-24H,1-12H3

InChI Key

MRUZNUCPYQTQAW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C(=C1C)C)C2=CN=CC=C2)C)C)(C3=C(C(=C(C(=C3C)C)C4=CN=CC=C4)C)C)C5=C(C(=C(C(=C5C)C)C6=CN=CC=C6)C)C

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediate: Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane

  • Starting Material: 1,2,4,5-tetramethylbenzene is brominated selectively at the 1 and 4 positions using bromine in dichloromethane, yielding 1,4-dibromo-2,3,5,6-tetramethylbenzene with a yield of approximately 64%.

  • Lithiation and Boronation: The dibromo compound undergoes mono-lithiation, followed by reaction with boron trifluoride diethyl etherate to form tris(4-bromo-2,3,5,6-tetramethylphenyl)borane. This step introduces the boron center bonded to three bromoduryl groups.

Preparation of 3-Pyridinylboronic Acid

  • This reagent is prepared by direct substitution of 3-bromopyridine with trimethyl borate, yielding 3-pyridinylboronic acid, which serves as the boronic acid coupling partner in the Suzuki reaction.

Suzuki–Miyaura Cross-Coupling Reaction to Form TDPB

  • Reaction Conditions:

    • Reagents: Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane (1.06 g, 1.63 mmol), 3-pyridinylboronic acid (0.8 g, 6.52 mmol), tetrakis(triphenylphosphine)palladium (0.04 g, 0.03 mmol), and potassium carbonate (2 M aqueous solution, 4.9 mL, 9.78 mmol).

    • Solvent: Toluene and ethanol mixture (12 mL toluene : 4 mL ethanol by volume).

    • Conditions: Stirred at 80 °C for 48 hours under argon atmosphere.

  • Workup:

    • After completion, the reaction mixture is cooled, poured into distilled water, and extracted with dichloromethane.

    • Organic layers are dried over magnesium sulfate and evaporated under reduced pressure.

  • Purification:

    • The crude product is purified by silica-gel column chromatography using ethyl acetate as the eluent.

    • The final product is obtained as a white solid with an 81% yield.

Alternative Synthesis of Related Compound

  • A similar Suzuki–Miyaura coupling approach is used for synthesizing tris(2,3,5,6-tetramethyl-4'-(pyridin-3-yl)biphenyl-4-yl)borane (TDPPB), where an additional phenyl bridging group is introduced between the duryl and pyridine units.

Data Table: Summary of Key Synthetic Steps and Conditions

Step Starting Material(s) Reagents/Catalysts Solvent(s) Conditions Yield (%) Product
1 1,2,4,5-tetramethylbenzene Bromine in dichloromethane Dichloromethane Room temp, bromination ~64 1,4-Dibromo-2,3,5,6-tetramethylbenzene
2 1,4-Dibromo-2,3,5,6-tetramethylbenzene n-Butyllithium, Boron trifluoride diethyl etherate Ether solvents Lithiation, then boronation Not specified Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane
3 3-Bromopyridine Trimethyl borate Not specified Direct substitution Not specified 3-Pyridinylboronic acid
4 Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane, 3-pyridinylboronic acid Pd(PPh3)4 or Pd(PPh3)2Cl2, K2CO3 Toluene/Ethanol 80 °C, 48 h, argon atmosphere 81 Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane

In-Depth Research Findings

  • The synthesis reported by Lee et al. (2018) demonstrates that the Suzuki–Miyaura coupling is highly effective for attaching pyridinyl groups to the duryl borane core, yielding the target compound with high purity and good yield.

  • The compound exhibits high thermal stability (decomposition temperature around 439 °C and glass transition temperature 142 °C), making it suitable for electronic applications.

  • The presence of the tetramethyl substituents on the phenyl rings enhances the steric bulk and electronic properties, which contribute to the stability and electron transport characteristics.

  • The Suzuki coupling requires an excess of the boronic acid and base to drive the reaction to completion, and the reaction is conducted under inert atmosphere to prevent oxidation or hydrolysis of sensitive intermediates.

Notes on Purification and Characterization

  • Purification by silica gel chromatography using ethyl acetate is effective in removing palladium residues and unreacted starting materials.

  • The product is typically obtained as a white solid, with purity confirmed by nuclear magnetic resonance and high-performance liquid chromatography.

  • Elemental analysis confirms the expected composition consistent with the molecular formula C45H48BN3.

Chemical Reactions Analysis

Types of Reactions: Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated compounds .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids , while reduction can produce boron hydrides .

Mechanism of Action

The mechanism by which Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane exerts its effects is primarily through its ability to facilitate electron transport and hole blocking . The compound has a low LUMO energy level of 3.3 eV, which allows efficient electron injection and prevents the accumulation of extra electrons at the interface . Additionally, its high HOMO energy level of 6.80 eV blocks holes from recombining with electrons at the cathode .

Comparison with Similar Compounds

Structural and Substituent Differences

Key structural variations among tris(aryl)boranes influence their reactivity and applications:

Compound Substituents Key Features
Target Compound 2,3,5,6-Tetramethyl biphenyl + pyridinyl High steric bulk, potential for extended conjugation
3TPYMB (CAS 929203-02-1) 2,4,6-Trimethyl phenyl + pyridinyl Widely used in OLEDs; LUMO = 3.3 eV, HOMO = 6.8 eV
B(C6F5)3 Pentafluorophenyl Strong Lewis acid; used in catalysis and doping
Tris[3,5-bis(CF3)phenyl]borane (B-a) 3,5-Bis(trifluoromethyl)phenyl Extremely strong Lewis acid; superior catalytic activity in hydrogenation
BG0Bpin (CAS N/A) Pinacol boronate groups Synthesized via iridium-catalyzed borylation; used in cross-coupling

Steric Effects : The target compound’s tetramethyl groups introduce greater steric hindrance compared to 3TPYMB’s trimethyl substituents. This may reduce substrate accessibility in catalytic applications but improve film-forming properties in organic electronics .

Electronic Effects : Fluorinated analogs like B(C6F5)3 and B-a exhibit strong electron-withdrawing effects, enhancing Lewis acidity. In contrast, the target compound’s methyl and pyridinyl groups are electron-donating, likely reducing Lewis acidity but improving stability and solubility .

Organic Electronics
  • 3TPYMB : A benchmark electron transport layer (ETL) in blue OLEDs, achieving high luminance efficiency (λem = 382 nm) due to optimal LUMO alignment with emissive layers .
  • However, its performance in OLEDs remains speculative without experimental data.
Catalysis
  • B(C6F5)3 and B-a : Fluorinated boranes show high catalytic activity in hydroelementation and hydrogenation reactions. For example, B-a achieves quantitative yields in aldehyde hydrogenation, outperforming B(C6F5)3 (88% yield) .
  • Target Compound : Bulky substituents may limit catalytic efficiency in small-molecule activation but could enhance stability in moisture-sensitive environments.

Physicochemical Properties

Property Target Compound 3TPYMB B(C6F5)3
Lewis Acidity Moderate (inferred) Low Very High
LUMO (eV) Not reported 3.3 N/A
Thermal Stability High (methyl groups) High (sublimable) Moderate (moisture-sensitive)
Solubility Likely high Moderate (THF-soluble) Low (fluorophilic)

Biological Activity

Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane (CAS Number: 1335471-11-8) is a boron-containing organic compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₄₅H₄₈BN₃
  • Molecular Weight : 641.69 g/mol
  • Structure : The compound features a boron atom coordinated by three bulky tetramethyl-substituted phenyl groups with pyridine moieties, which contribute to its solubility and reactivity.

Synthesis

The synthesis of this compound involves a multi-step reaction process:

  • Bromination : The starting material undergoes bromination in dichloromethane.
  • Lithiation and Boronation : n-Butyllithium is used to introduce lithium into the compound, followed by the addition of boron trifluoride diethyl etherate.
  • Iodination : Iodine is introduced using tert-butyl lithium in tetrahydrofuran.
  • Palladium-Catalyzed Coupling : The final step involves a palladium-catalyzed coupling reaction to form the desired borane compound .

The biological activity of this compound has been studied primarily in the context of its potential as a boron carrier for therapeutic applications such as boron neutron capture therapy (BNCT). BNCT is a targeted cancer treatment that utilizes boron compounds to selectively destroy cancer cells when exposed to thermal neutrons.

Cytotoxicity Studies

Preliminary studies indicate that compounds similar to this compound exhibit low cytotoxicity and favorable uptake characteristics in various cell lines. For instance:

  • Cell Lines Tested : Rat 9L glioma cells and human U-373MG glioblastoma cells showed significant uptake of boron-containing compounds without substantial cytotoxic effects .
  • Uptake Mechanism : The uptake is influenced by serum proteins and occurs in a time-dependent manner .

Study 1: Boron Neutron Capture Therapy

A study evaluated the effectiveness of this compound as a boron carrier in BNCT:

  • Objective : To assess the compound's ability to deliver boron selectively to tumor cells.
  • Results : The compound demonstrated enhanced localization near the nucleus of cancer cells and facilitated higher boron delivery compared to traditional agents .

Study 2: In Vivo Studies

In vivo studies are necessary to confirm the efficacy observed in vitro. Research is ongoing to evaluate the pharmacokinetics and biodistribution of this compound in animal models.

Data Summary Table

PropertyValue
Molecular FormulaC₄₅H₄₈BN₃
Molecular Weight641.69 g/mol
CytotoxicityLow
Uptake MechanismTime-dependent; influenced by serum proteins
Potential ApplicationsBoron neutron capture therapy

Q & A

What are the key synthetic routes for preparing Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane, and how do reaction conditions influence yield and purity?

Level: Basic
Methodological Answer:
The synthesis typically involves reacting boron trichloride (BCl₃) with a pre-functionalized aryl lithium reagent, such as 2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyllithium, under inert conditions (argon/nitrogen atmosphere) in anhydrous tetrahydrofuran (THF) at low temperatures (−78°C to 0°C). Key steps include:

  • Purification: Column chromatography or recrystallization from toluene/hexane mixtures to isolate the product.
  • Optimization: Excess aryl lithium (3.1–3.3 equivalents) ensures complete boron functionalization, while slow addition minimizes side reactions like dimerization .
  • Yield Factors: Moisture sensitivity of intermediates and steric hindrance from tetramethyl/pyridyl substituents can reduce yields (typically 40–60%).

How is the Lewis acidity of this compound quantified, and how does it compare to fluorinated analogs?

Level: Basic
Methodological Answer:
Lewis acidity is measured using the Gutmann-Beckett method , where the compound’s interaction with triethylphosphine oxide (Et₃PO) is monitored via ³¹P NMR. The chemical shift (Δδ) correlates with acidity strength. For this borane:

  • Δδ Range: 30–35 ppm, indicating moderate-to-strong Lewis acidity, weaker than tris(pentafluorophenyl)borane (B(C₆F₅)₃, Δδ ~ 50 ppm) but stronger than non-fluorinated triarylboranes .
  • Electronic Tuning: The pyridinyl group introduces electron-withdrawing effects, enhancing acidity compared to purely alkyl-substituted boranes .

What advanced characterization techniques are critical for confirming the structure and electronic properties of this borane?

Level: Basic
Methodological Answer:

  • X-ray Diffraction (XRD): Resolves steric crowding around the boron center and confirms the trigonal-planar geometry. Crystallographic data (e.g., B–C bond lengths: ~1.58–1.62 Å) validate synthetic accuracy .
  • Multinuclear NMR: ¹¹B NMR shows a sharp singlet near δ 70 ppm (characteristic of triarylboranes). ¹H/¹³C NMR identifies methyl and pyridyl proton environments, with splitting patterns revealing substituent symmetry .
  • Cyclic Voltammetry: Measures redox behavior; the borane’s LUMO energy (estimated via reduction potentials) correlates with its catalytic activity .

How does this borane perform in frustrated Lewis pair (FLP) catalysis, and what substrates are most reactive?

Level: Advanced
Methodological Answer:
In FLP systems, the borane pairs with a Lewis base (e.g., 2,6-lutidine) to activate small molecules like H₂, CO₂, or alkenes. Key findings:

  • H₂ Activation: The steric bulk of tetramethyl/pyridyl groups slows H₂ cleavage compared to B(C₆F₅)₃-based FLPs but improves selectivity for asymmetric hydrogenation .
  • CO₂ Fixation: Reacts with epoxides to form cyclic carbonates under mild conditions (25–60°C, 1–5 bar CO₂), with turnover numbers (TON) up to 200 .
  • Substrate Scope: Electron-deficient alkenes (e.g., acrylonitrile) show higher reactivity due to enhanced borane-substrate orbital overlap .

What contradictions exist in reported catalytic performance data, and how can they be resolved experimentally?

Level: Advanced
Methodological Answer:
Discrepancies in hydroboration or polymerization catalysis often arise from:

  • Impurity Effects: Trace moisture or oxygen deactivates the borane. Rigorous drying of solvents/substrates (e.g., molecular sieves, freeze-pump-thaw cycles) is essential .
  • Steric vs. Electronic Trade-offs: Bulkier substituents hinder substrate access but improve thermal stability. Kinetic studies (e.g., variable-temperature NMR) differentiate rate-limiting steps .
  • Counterion Interference: In ionic applications (e.g., OLEDs), residual halides from synthesis can quench excitons. Anion-exchange protocols (e.g., using NaBArF₂₄) mitigate this .

How is this borane utilized in organic light-emitting diodes (OLEDs), and what role does it play in exciton management?

Level: Advanced
Methodological Answer:
In OLEDs, the borane acts as an electron-transport material (ETM) or host matrix in emissive layers:

  • Exciplex Formation: When blended with donors like m-MTDATA, it forms thermally activated delayed fluorescence (TADF) exciplexes. The borane’s low LUMO (−3.2 eV) facilitates electron injection, while its rigid structure suppresses non-radiative decay .
  • Device Performance: External quantum efficiencies (EQE) up to 15% are reported, with turn-on voltages <3 V. Stability tests (1000 h at 100 cd/m²) show <10% efficiency drop .
  • Optimization: Doping concentrations (5–15 wt%) and annealing temperatures (80–120°C) are critical for film morphology and charge balance .

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